Tricine

概要

説明

準備方法

トリシンは、アミノ酸のトリスとグリシンから合成されます。 調製には、トリシン179.17 gを蒸留水800 mLに溶解し、10N水酸化ナトリウムでpHを調整し、その後蒸留水を加えて体積を1 Lにする手順が含まれます . この方法は、トリシン緩衝液を調製する際に、実験室環境で一般的に使用されています。

化学反応の分析

Metal Complexation Reactions

Tricine exhibits strong chelating properties due to its zwitterionic structure, enabling interactions with metal ions. Key findings include:

This compound acts as a tridentate ligand in these complexes, coordinating through its hydroxyl and amino groups. Solvent effects significantly influence stability, with dioxane increasing Th⁴⁺-Tricine complex stability through hydrogen bonding and electrostatic effects .

Enzyme Interactions and Catalytic Effects

This compound modulates enzyme activity through nucleophilic interactions and charge effects:

-

Alkaline phosphatase :

-

This compound buffers exhibit intermediate Vmax and Km values compared to Tris and glycine buffers.

-

At pH 9.1, Tris buffer shows the highest activity (Vmax = 0.43 mmol/min), while this compound demonstrates lower activity (Vmax = 0.34 mmol/min) .

-

Proposed mechanism: Tris acts as a nucleophile, accelerating phosphate cleavage from the enzyme active site .

-

-

Antioxidant enzyme support :

Radiolabeling and Chelation

This compound facilitates radiolabeling of biomolecules :

-

Used in ¹⁸⁸Re radiopharmaceutical synthesis:

Redox and Antioxidant Activity

This compound exhibits hydroxyl radical scavenging and protects against radiation-induced membrane damage :

-

Mechanism :

Thermodynamic and Kinetic Data

| Parameter | Value | Conditions |

|---|---|---|

| pKa (25°C) | 8.15 | Aqueous solution |

| Melting point | 185–187°C | |

| ΔG* (Th⁴⁺ complex) | -109 kJ/mol | 40% dioxane, 25°C |

| ΔS* (Th⁴⁺ complex) | -173 J/(mol·K) | 40% dioxane, 25°C |

Structural and Functional Relationships

This compound’s zwitterionic nature (amino and carboxyl groups) allows it to:

科学的研究の応用

Tricine as a Biological Buffer

This compound is widely utilized as a buffer in cell culture and electrophoresis due to its unique properties.

- Cell Culture : this compound inhibits the growth of mycoplasma in animal tissue cultures and prevents the precipitation of iron salts in bacterial culture media. Its ability to form complexes with metal ions such as Mg, Ca, Co, Cu, Ni, and Zn makes it an effective choice for maintaining stable pH levels in biological experiments .

- Electrophoresis : It serves as a substitute for traditional buffers like barbital, providing better resolution in protein separation techniques .

Cryopreservation Applications

Recent studies have highlighted this compound's potential as a cryoprotectant, particularly for red blood cells (RBCs).

- Efficiency in Cryopreservation : A study demonstrated that this compound significantly improved the recovery rate of thawed sheep RBCs from 19.5% to 81.2% when used at a concentration of 6%. The compound's osmotic regulation capabilities mitigate dehydration during freezing and inhibit ice recrystallization, thus reducing mechanical damage to cells .

Table 1: Comparison of Cryoprotectants

| Cryoprotectant | Concentration (%wt) | Thawed RBCs Recovery (%) | Biocompatibility (%) |

|---|---|---|---|

| Glycerol | 20.0 | 89.5 | 74.9 |

| HES | 13.0 | 39.7 | 97.5 |

| This compound | 6.0 | 81.2 | 95.8 |

Radiolabeling and Imaging Applications

This compound has been employed as a co-ligand in radiolabeling studies, particularly with technetium-99m ().

- Tumor Imaging : A study involving labeled colchicine analogues showed that using this compound improved tumor targeting properties significantly compared to other ligands. The radiocomplex exhibited high tumor-to-blood ratios, indicating its potential for effective tumor imaging .

Table 2: Biodistribution of -Tricine-Labeled Compounds

| Compound | Tumor Uptake (% ID/g) | Liver Uptake (% ID/g) |

|---|---|---|

| -Tricine-Colchicine | 3.59 | 4.13 |

| -EDDA-Colchicine | 3.17 | 2.53 |

Wood Treatment Applications

This compound has also been explored for its potential in wood treatment processes.

- Maillard Reaction Reagents : Preliminary research indicated that treating wood with this compound resulted in significant weight gain and enhanced physical properties like bending strength and compressive strength compared to untreated samples .

Table 3: Physical Properties of Treated Wood

| Treatment Type | Weight Percent Gain (%) | Bending Strength (N/mm²) |

|---|---|---|

| Control | - | 183 |

| This compound Impregnated | 6 | 175 |

| Bicine Impregnated | 7 | 178 |

作用機序

トリシンは、主にその緩衝能力によって効果を発揮します。 トリシンは安定したpH環境を維持するのに役立ち、さまざまな生化学反応に不可欠です。 トリシンの両性イオン性により、正および負に帯電した分子の両方と相互作用し、化学反応を安定化させ、急激なpH変化を防ぐことができます . 酵素アッセイでは、トリシンは、アルカリホスファターゼなどの酵素に最適なpH環境を提供することによって、酵素の活性を影響することが示されています .

類似化合物の比較

トリシンは、グリシンやビシンなどの他の緩衝剤と比較されることがよくあります。 グリシンとは異なり、トリシンは負電荷とイオン強度が高いため、電気泳動アプリケーションでより速く移動します . ビシンは、グッドの緩衝液のもう一つですが、緩衝範囲と特定の用途が異なります . トリシンは、高いイオン強度と効果的な緩衝能力を組み合わせた独自の特性により、低分子量のタンパク質を分離するのに特に適しています .

類似化合物::- グリシン

- ビシン

- トリス(ヒドロキシメチル)アミノメタン

類似化合物との比較

Tricine is often compared with other buffering agents such as glycine and bicine. Unlike glycine, this compound has a higher negative charge and ionic strength, allowing it to migrate faster in electrophoresis applications . Bicine, another Good’s buffer, has similar properties but differs in its buffering range and specific applications . This compound’s unique combination of high ionic strength and effective buffering capacity makes it particularly suitable for separating low molecular weight proteins .

Similar Compounds::- Glycine

- Bicine

- Tris (hydroxymethyl)aminomethane

This compound stands out due to its higher negative charge and ionic strength, making it more effective in certain electrophoresis applications .

生物活性

Tricine, a zwitterionic buffer and a derivative of glycine, has gained attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, focusing on its role as a cryoprotectant, its application in medical imaging, and its interactions in cell culture.

1. This compound as a Cryoprotectant

Recent studies have highlighted this compound's effectiveness as a cryoprotectant in preserving red blood cells (RBCs). A study published in 2022 demonstrated that this compound could significantly enhance the recovery of thawed sheep RBCs during cryopreservation.

Key Findings:

- Recovery Rates: The addition of this compound improved the recovery of thawed RBCs from 19.5% to 81.2% compared to control groups using glycerol or hydroxyethyl starch (HES) .

- Osmotic Regulation: this compound exhibited superior osmotic regulation capabilities, mitigating dehydration effects in hypertonic environments. RBCs treated with this compound maintained their spherical shape, while those in hypertonic solutions without this compound showed severe deformation .

- Oxidative Stress Reduction: this compound reduced oxidative damage during freezing by scavenging reactive oxygen species (ROS) and preserving the activity of antioxidant enzymes such as catalase and superoxide dismutase .

Data Table: Cryoprotectant Efficacy

| Type of CPA | Concentration (%wt) | Thawed RBCs Recovery (%) | Biocompatibility (%) |

|---|---|---|---|

| Glycerol | 20.0 | 89.5 | 74.9 |

| HES | 13.0 | 39.7 | 97.5 |

| This compound | 6.0 | 81.2 | 95.8 |

2. This compound in Medical Imaging

This compound has been utilized as a co-ligand in radiolabeling peptides for medical imaging applications, particularly in targeting specific receptors associated with tumors.

Case Study: Radiopeptide Development

A study on a radiolabeled peptide using this compound demonstrated its potential for imaging metastatic melanomas:

- Radiolabeling Efficiency: The peptide was labeled with technetium-99m (99mTc) using this compound as a co-ligand, achieving high labeling yields (>98%) .

- Biodistribution: The biodistribution studies indicated rapid accumulation in tumor tissues, with significant uptake observed at 4 hours post-injection (4.51% ID/g) . This suggests that this compound can enhance the specificity and efficacy of radiopharmaceuticals.

3. This compound's Role in Cell Culture

This compound is also recognized for its role in cell culture studies, particularly for its ability to inhibit mycoplasma growth and stabilize metal ions.

Applications:

- Inhibition of Mycoplasma: In animal tissue cultures, this compound effectively prevents unintended mycoplasma growth, making it a valuable component in cell culture media .

- Metal Ion Complexation: this compound's ability to form complexes with various metal ions (e.g., Mg, Ca, Zn) allows for controlled environments in biochemical experiments .

特性

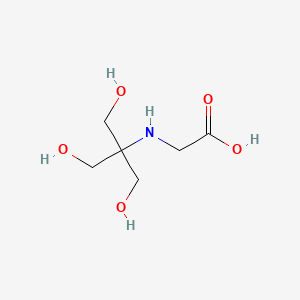

IUPAC Name |

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQKRHFRPICQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063982 | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tricine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5704-04-1 | |

| Record name | Tricine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5704-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tri(hydroxymethyl)methyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12LH4V8V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tricine?

A1: this compound has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a zwitterionic amino acid containing a glycine moiety with a tertiary amine group attached to the alpha carbon. Three hydroxymethyl groups are also bound to the amine nitrogen, contributing to its high solubility in water.

Q3: How does the stability of this compound vary with pH?

A: this compound exhibits good buffering capacity in the pH range of 7.4–8.8 []. This makes it suitable for biological applications requiring a stable pH environment.

Q4: Does this compound exhibit any catalytic activity?

A4: While not a catalyst itself, this compound is often employed as a buffering agent in reactions involving enzymes and proteins. Its ability to maintain stable pH conditions is crucial for optimal enzyme activity.

Q5: Have any computational studies been conducted on this compound?

A: Yes, potentiometric studies have been used to determine stability constants for metal ion complexes with this compound []. These studies provide insights into the binding properties and potential applications of this compound in chelation therapy or as a metal-binding agent.

Q6: How is this compound utilized in radiolabeling with Technetium-99m?

A: this compound frequently serves as a co-ligand during the radiolabeling of biomolecules with Technetium-99m using the bifunctional chelating agent HYNIC (6-hydrazinonicotinamide) [, , , , , , ]. It helps form stable ternary ligand complexes with the radiometal and the target molecule.

Q7: Can you provide examples of biomolecules successfully radiolabeled with 99mTc using this compound?

A: Several biomolecules, including peptides, proteins, and polymers have been effectively labeled with 99mTc using this compound. Examples include interleukin-8 (IL-8) [], a cyclic platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist [], bombesin analogues [, ], folate conjugates [], and ubiquicidin (UBI) 29-41 [, ].

Q8: Does the choice of co-ligand alongside this compound influence the properties of the radiolabeled complex?

A: Yes, the choice of co-ligand can significantly influence the properties of the radiolabeled complex. For instance, using EDDA (ethylenediamine-N,N′-diacetic acid) instead of this compound as a co-ligand for labeling HYNIC-Lys3-Bombesin resulted in significantly higher radiopharmaceutical uptake in the liver and spleen of healthy Wistar rats [].

Q9: What are the advantages of using this compound as a co-ligand in radiolabeling?

A9: this compound offers several benefits as a co-ligand:

- High labeling efficiency: this compound facilitates high labeling yields, often exceeding 90% [, ].

- Solution stability: The resulting ternary ligand complexes often demonstrate good stability in solution, remaining intact for several hours [, , ].

- Favorable pharmacokinetics: The use of this compound can contribute to rapid blood clearance and predominantly renal excretion of the radiotracer, desirable traits for in vivo imaging applications [, , ].

Q10: How is this compound used in electrophoresis?

A: this compound is a key component in this compound-SDS-PAGE, a type of electrophoresis widely employed for separating low molecular weight proteins and peptides [, , ].

Q11: What are the advantages of using this compound-SDS-PAGE over traditional SDS-PAGE?

A: Compared to the commonly used Laemmli SDS-PAGE system, this compound-SDS-PAGE offers improved resolution of small proteins and peptides, particularly those below 10 kDa [, , ]. This is due to the smaller pore size of the gel matrix and the use of this compound as the trailing ion, which migrates closer to smaller proteins, enhancing their separation.

Q12: What modifications to this compound-SDS-PAGE can be made to further enhance its effectiveness?

A12: Several modifications can enhance the efficacy of this compound-SDS-PAGE:

- Gel composition: Adjusting the polyacrylamide concentration and crosslinking degree in the separating gel can improve resolution for specific molecular weight ranges [, , ].

- Glycerol addition: Adding glycerol to the separating gel can enhance the separation of low molecular weight proteins [, ].

- Urea inclusion: Incorporating urea into the separating gel can enhance the separation of low molecular weight peptides, although it may affect molecular weight determination accuracy [].

Q13: How is this compound utilized in plant physiology studies?

A13: this compound is employed in plant research for:

- Isolation of chloroplast components: this compound buffers are used in the extraction and purification of chloroplasts and their components, such as chlorophyll holochromes, for studying photosynthesis [, ].

- Investigation of iron stress: Iron stress studies in plants utilize this compound to understand the impact of iron deficiency on photosynthetic processes and chloroplast structure [].

Q14: What other applications of this compound are being explored?

A14: Researchers are exploring the use of this compound in:

- Tissue engineering: this compound is being investigated as a component in injectable and printable hydrogels for tissue engineering applications, where its ability to form supramolecular interactions enhances the mechanical properties of the hydrogel [].

- Wood modification: Impregnating wood with this compound solutions has shown promising results in improving wood hardness and tensile strength, likely due to reduced moisture content and increased hydrogen bonding within the wood cell wall [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。